molecular formula C7H6ClNOS B588351 2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one CAS No. 159015-39-1

2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one

Cat. No.: B588351
CAS No.: 159015-39-1
M. Wt: 187.641
InChI Key: PTCYHAOCEIQYQM-UHFFFAOYSA-N
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Description

2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their wide range of biological activities and are found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one typically involves the reaction of 2-aminothiophenol with chloroacetyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thiazole ring. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the reaction temperature is maintained at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The molecular targets and pathways involved include:

Comparison with Similar Compounds

2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-5,7-dihydro-4H-1,3-benzothiazol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNOS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCYHAOCEIQYQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716967
Record name 2-Chloro-4,7-dihydro-1,3-benzothiazol-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159015-39-1
Record name 2-Chloro-4,7-dihydro-1,3-benzothiazol-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4,5,6,7-tetrahydro-1,3-benzothiazol-6-one
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